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Compound of Interest

Compound Name: (R)-DRF053 dihydrochloride

Cat. No.: B10768303 Get Quote

This guide provides a detailed comparison of (R)-DRF053 dihydrochloride with other

prominent Casein Kinase 1 (CK1) inhibitors. It is intended for researchers, scientists, and drug

development professionals, offering an objective analysis of performance based on available

experimental data.

Introduction to Casein Kinase 1
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are crucial regulators of

numerous cellular processes.[1] The CK1 family includes several isoforms (α, β, γ, δ, and ε)

involved in diverse signaling pathways such as Wnt/β-catenin and Hedgehog, which are

fundamental in embryonic development and tissue homeostasis.[2][3][4] Dysregulation of CK1

activity has been implicated in various diseases, including cancer and neurodegenerative

disorders, making it a significant target for therapeutic intervention.[2][5]

(R)-DRF053 dihydrochloride: A Potent CK1 Inhibitor
(R)-DRF053 dihydrochloride is a potent, ATP-competitive inhibitor of CK1.[6] It also exhibits

inhibitory activity against cyclin-dependent kinases (CDKs).[6][7] Its ability to inhibit CK1 has

been shown to prevent the CK1-dependent production of amyloid-beta in cellular models,

suggesting its potential in neurodegenerative disease research.[7]
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The following tables summarize the in vitro potency (IC50) of (R)-DRF053 dihydrochloride
and other well-characterized CK1 inhibitors. The IC50 value represents the concentration of an

inhibitor required to reduce the activity of a specific enzyme by 50%.

Table 1: In Vitro Potency (IC50) of (R)-DRF053 dihydrochloride

Target IC50 (nM)

CK1 14

cdk1/cyclin B 220

cdk5/p25 80

GSK α/β 4100

Data sourced from Abcam[6]

Table 2: Comparative In Vitro Potency (IC50) of Selected CK1 Inhibitors

Inhibitor CK1δ (nM) CK1ε (nM)
Other Key Targets
(IC50, nM)

(R)-DRF053
14 (CK1

undifferentiated)
-

cdk1/cyclin B (220),

cdk5/p25 (80)

TA-01 6.8 6.4 p38 MAPK (6.7)

PF-670462 13 90 p38, EGFR[5]

CK1-IN-1 15 16 p38α MAPK (73)[8]

PF-4800567 711 32
>20-fold selectivity for

CK1ε over CK1δ

SR-3029 44 260 -

D-4476 300 - ALK5 (500)

IC261 1000 1000 Tubulin polymerization
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Data for inhibitors other than (R)-DRF053 sourced from Benchchem[1]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

signaling pathways regulated by CK1 and a typical experimental workflow for the preclinical

evaluation of CK1 inhibitors.
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Caption: Wnt/β-catenin Signaling Pathway.
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Caption: Hedgehog Signaling Pathway.
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Caption: Preclinical Workflow for CK1 Inhibitor Evaluation.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for key assays used in the evaluation of CK1 inhibitors.

In Vitro CK1 Kinase Assay (ADP-Glo™ Format)
This protocol describes a non-radioactive, luminescence-based assay to measure the activity

of CK1 and the potency of inhibitors.[9][10]

Materials:

Recombinant human CK1δ or CK1ε enzyme

CK1 substrate (e.g., a specific peptide or α-casein)

ADP-Glo™ Kinase Assay Kit (Promega)

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

(R)-DRF053 dihydrochloride and other test inhibitors dissolved in DMSO

White, opaque 384-well assay plates

Procedure:

Compound Preparation: Prepare serial dilutions of the inhibitors in DMSO. Further dilute in

Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay

should be kept constant (typically ≤1%).

Kinase Reaction Setup:

Add 1 µL of the diluted inhibitor or vehicle (DMSO in Kinase Buffer) to the wells of the 384-

well plate.[10]

Add 2 µL of a solution containing the CK1 enzyme in Kinase Buffer.[10]

Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP

in Kinase Buffer.[10] The final ATP concentration should be at or near the Km for the
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specific CK1 isoform.

Incubation: Incubate the reaction plate at room temperature for 60 minutes, a time optimized

for the linear production of ADP.[10]

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the

kinase reaction and deplete the remaining ATP.[10] Incubate at room temperature for 40

minutes.[10]

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to

convert ADP to ATP and generate a luminescent signal.[10] Incubate at room temperature for

30 minutes.[10]

Data Acquisition: Record luminescence using a plate reader.

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the

data to a suitable model to determine the IC50 value.

Wnt/β-catenin Signaling Reporter Assay (TOP/FOPflash)
This cell-based assay measures the effect of CK1 inhibitors on the transcriptional activity of the

Wnt/β-catenin pathway.[9]

Materials:

A suitable cell line (e.g., HEK293T)

TOPflash and FOPflash luciferase reporter plasmids

A constitutively active Renilla luciferase plasmid (for normalization)

Transfection reagent

Cell culture medium and supplements

Wnt3a conditioned medium (or recombinant Wnt3a)

CK1 inhibitors
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Dual-luciferase reporter assay system

Procedure:

Cell Seeding and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the

TOPflash or FOPflash reporter plasmid and the Renilla luciferase normalization plasmid.

Inhibitor Treatment: After transfection, treat the cells with serial dilutions of the CK1 inhibitors

for a specified period.

Wnt Pathway Activation: Stimulate the Wnt pathway by adding Wnt3a conditioned medium or

recombinant Wnt3a to the appropriate wells.

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly (TOP/FOPflash) and

Renilla luciferase activities using a dual-luciferase reporter assay system.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.

Compare the normalized luciferase activity in inhibitor-treated cells to that in vehicle-treated

control cells to determine the effect of the inhibitors on Wnt/β-catenin signaling.

Conclusion
(R)-DRF053 dihydrochloride is a potent inhibitor of CK1, with additional activity against CDKs.

[6] When compared to other CK1 inhibitors, its potency is in the low nanomolar range, similar to

other effective compounds like TA-01 and PF-670462.[1] However, it is crucial to consider the

selectivity profile of each inhibitor. For instance, PF-670462 has been shown to inhibit other

kinases such as p38 and EGFR, which could lead to off-target effects.[5] The choice of inhibitor

will therefore depend on the specific research question, with highly selective compounds being

preferable for dissecting the specific roles of CK1 isoforms, while broader spectrum inhibitors

might be useful in other contexts. The provided experimental protocols offer a starting point for

the in-house evaluation and comparison of these and other CK1 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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